Regioisomeric Specificity for Pyrazolopyrimidinone Synthesis: 1,2- vs. 1,3-Benzoxazole-5-carboxylic acid
The synthesis of pyrazolopyrimidinone PASK inhibitors requires 1,2-benzoxazole-5-carboxylic acid as a key structural precursor; the 1,3-isomer (CAS 15112-41-1) has not been reported to yield active PASK inhibitors in the same synthetic scheme [1]. While both isomers share the same molecular formula (C8H5NO3) and molecular weight (163.13 g/mol), the difference in ring fusion (isoxazole vs. oxazole) results in distinct chemical reactivity. This is a binary, structural go/no-go for synthetic eligibility rather than a graded potency difference.
| Evidence Dimension | Synthetic eligibility for pyrazolopyrimidinone PASK inhibitors |
|---|---|
| Target Compound Data | Eligible; used in patented synthesis [1] |
| Comparator Or Baseline | 1,3-Benzoxazole-5-carboxylic acid (CAS 15112-41-1): Not eligible; no patent or literature report for the same synthetic application |
| Quantified Difference | Binary: eligible vs. ineligible |
| Conditions | Patented synthetic route for PASK inhibitors (WO 2014066795 A1) |
Why This Matters
For researchers synthesizing PASK inhibitors, selecting the correct regioisomer is not a matter of optimization but of synthetic feasibility; using the wrong isomer leads to a dead-end synthesis.
- [1] McCall, J., et al. (2014). Heterocyclic compounds for the inhibition of PASK. PCT Int. Appl. WO 2014066795 A1. View Source
